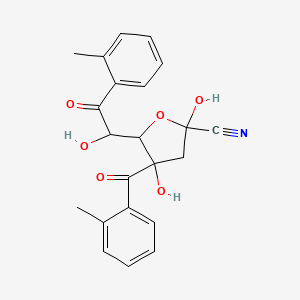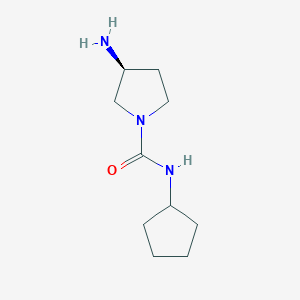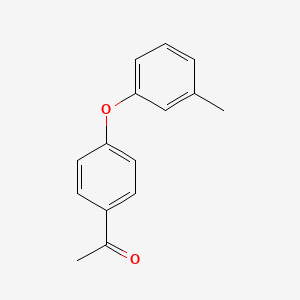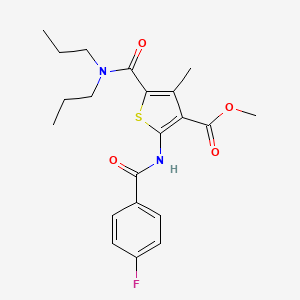
5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is subsequently reacted with 1-pyrrolidinecarboxaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include acetic anhydride and pyridine, with reactions often carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as an inhibitor of protein kinases.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: This compound also acts as a protein kinase inhibitor and has similar biological activities.
Pyrazolo[3,4-d]pyrimidine: This compound is used as a scaffold for the development of CDK2 inhibitors.
Uniqueness
5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
(4-aminopyrimidin-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N4O/c10-8-7(5-11-6-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2,(H2,10,11,12) |
InChI Key |
VKSZSVVYLDVVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)



